Class-Level Cytotoxicity SAR: 2-Methyl Quinoline-Benzamide Scaffolds Outperform 2-Aryl Analogs in Colorectal Cancer Cell Lines
In a series of 20 quinoline-based benzamide derivatives (10a–t), the authors explicitly report that compounds bearing a methyl group at the 2-position of the quinoline ring consistently showed greater cytotoxicity than those bearing an aryl group at the same position [1]. While the target compound 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide was not directly studied in this series, its core scaffold (2-methylquinoline-2(1H)-one benzamide) places it within the favored substitution class identified by this SAR. The most potent 2-methyl analogs (10a, 10b, 10c) exhibited strong HDAC enzyme inhibitory activity in HT-29 and HCT116 cells comparable to the reference drug Entinostat [1].
| Evidence Dimension | Cytotoxicity (IC50) in HT-29 and HCT116 colorectal cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; compound belongs to the 2-methylquinoline benzamide subclass identified as the most potent scaffold series. |
| Comparator Or Baseline | The comparator subclass is 2-arylquinoline benzamides (e.g., compounds 10i, 10j). Authors state: 'compounds possessing a methyl group at position 2 of quinoline ring showed more cytotoxicity compared to those possessing an aryl group instead' [1]. |
| Quantified Difference | Qualitative SAR trend; specific fold-difference values were not extractable for the target compound. |
| Conditions | MTT assay; five human cancer cell lines: A549 (lung), HT-29 (colorectal), MCF-7 (breast), HCT116 (colorectal), A2780 (ovarian). |
Why This Matters
This class-level SAR trend supports prioritizing the 2-methyl substitution pattern over 2-aryl analogs when selecting a quinoline-benzamide for HDAC inhibition or anticancer screening.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1269, 133712. View Source
